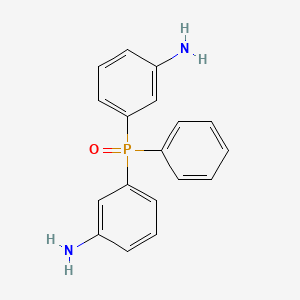

3,3'-(Phenylphosphoryl)dianiline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75925-90-5 |

|---|---|

Molecular Formula |

C18H17N2OP |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

3-[(3-aminophenyl)-phenylphosphoryl]aniline |

InChI |

InChI=1S/C18H17N2OP/c19-14-6-4-10-17(12-14)22(21,16-8-2-1-3-9-16)18-11-5-7-15(20)13-18/h1-13H,19-20H2 |

InChI Key |

VNKSKFJVASDGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC=CC(=C3)N |

Origin of Product |

United States |

General Overview of Phosphoryl Containing Organic Compounds and Their Significance

Organophosphorus compounds, which are organic molecules containing phosphorus, represent a broad and vital class in chemistry. wikipedia.org Their significance stems from the unique properties that the phosphorus atom imparts to the organic structure. Phosphorus can exist in various oxidation states, most commonly phosphorus(V) and phosphorus(III), leading to a wide array of functional groups such as phosphates, phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org

These compounds are integral to numerous scientific and industrial domains. In biochemistry, phosphorus-containing molecules like adenosine (B11128) triphosphate (ATP) are fundamental to energy transfer in all living cells, while phospholipids (B1166683) form the basic structure of cell membranes. nih.govmdpi.com Synthetic organophosphorus compounds have found extensive applications:

Agriculture: Used as effective herbicides and pesticides. wikipedia.org

Pharmaceuticals: Serve as raw materials for drugs treating a range of diseases, including cancer and cardiovascular conditions. mdpi.comantiscale.ir

Industrial Chemistry: Employed as catalysts, stabilizers in plastics and polymers, plasticizers, and crucially, as flame retardants. wikipedia.organtiscale.ir

The phosphoryl group (P=O) is particularly noteworthy for its contribution to thermal stability and flame retardancy. When incorporated into a polymer matrix, these groups can promote the formation of a protective char layer upon combustion, insulating the underlying material and impeding the release of flammable gases.

Importance of Dianiline Derivatives As Versatile Building Blocks in Synthetic Chemistry

Aniline (B41778) and its derivatives are foundational compounds in organic chemistry, serving as precursors to a vast range of materials. ontosight.aiwikipedia.org Aniline consists of a phenyl group attached to an amino group, making it the simplest aromatic amine. wikipedia.org Dianilines, which feature two aniline moieties within a single molecule, are particularly valuable as bifunctional monomers in polymer synthesis.

Their versatility as building blocks is evident in their widespread use for creating high-performance polymers through polycondensation reactions. researchgate.net For instance, they are essential for synthesizing:

Polyimides: Known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for aerospace and electronics applications.

Polyurethanes: A major application, with dianilines being used to produce methylene (B1212753) diphenyl diisocyanate (MDI), a key polyurethane intermediate. wikipedia.orgnih.gov

Polyamines and Polyureas: These polymers find use in various applications, from fibers to advanced coatings. researchgate.net

The ability to introduce different chemical groups into the dianiline structure allows chemists to fine-tune the properties of the resulting polymers, such as solubility, glass transition temperature, and mechanical performance. researchgate.net

Research Rationale and Scope for Academic Investigations of 3,3 Phenylphosphoryl Dianiline

The primary research rationale for investigating 3,3'-(Phenylphosphoryl)dianiline is to create a single monomer that combines the flame-retardant and thermally stabilizing properties of the phenylphosphoryl group with the polymer-forming capabilities of a dianiline. By incorporating the phosphorus-containing group directly into the monomer, it becomes an intrinsic part of the polymer backbone. This "reactive" approach is often superior to using additive-type flame retardants, which can leach out over time or negatively affect the material's mechanical properties.

Academic investigations into this compound typically cover the following scope:

Synthesis and Characterization: Developing efficient methods for synthesizing the monomer and confirming its structure and purity using techniques like NMR and FTIR spectroscopy.

Polymerization: Using the monomer in polycondensation reactions with various dianhydrides or other co-monomers to create novel polyimides, polyamides, or epoxy resins.

Property Evaluation: Systematically studying the properties of the resulting polymers. Key areas of interest include thermal stability (measured by TGA), flame retardancy (measured by LOI or UL-94 tests), mechanical properties (tensile strength and modulus), and solubility.

The overarching goal is to establish a clear structure-property relationship, demonstrating how the incorporation of this specific monomer enhances the performance of the final material, particularly for high-temperature and fire-safe applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3,3'-(phenylphosphoryl)bis(aniline) |

| Molecular Formula | C18H17N2OP |

| Molecular Weight | 304.32 g/mol |

| Appearance | Solid |

| CAS Number | 75933-72-9 |

Data sourced from PubChem CID 18624853. nih.gov

Current Landscape and Emerging Trends in the Research of 3,3 Phenylphosphoryl Dianiline

Exploration of Diverse Synthetic Routes Towards this compound

The synthesis of this compound, also known as bis(3-aminophenyl) phenyl phosphine (B1218219) oxide, typically proceeds through a two-step process: the formation of a dinitro precursor followed by its reduction.

Conventional and Established Synthetic Procedures

The most common and established method for synthesizing this compound involves the preparation of the key intermediate, bis(3-nitrophenyl)phenylphosphine oxide, followed by the reduction of its nitro groups.

A plausible and conventional route to the dinitro intermediate is through an electrophilic substitution reaction. This involves the reaction of a phenylphosphine (B1580520) derivative, such as phenylphosphonic dichloride (PhP(O)Cl₂), with nitrobenzene. This reaction is typically carried out under Friedel-Crafts conditions, where a Lewis acid catalyst is employed to facilitate the C-P bond formation. However, the strong deactivating effect of the nitro group on the aromatic ring presents a significant challenge, often requiring harsh reaction conditions and resulting in modest yields.

The subsequent and final step is the reduction of the two nitro groups of bis(3-nitrophenyl)phenylphosphine oxide to form the desired diamine. A widely used and effective method for this transformation is the reduction using iron powder in a weakly acidic medium, such as aqueous hydrochloric acid or acetic acid. This method is analogous to the industrial synthesis of other aromatic amines. The reaction is typically carried out at elevated temperatures, and the product is isolated after neutralization and extraction.

Another established reduction method is catalytic hydrogenation. This involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often preferred for its cleaner reaction profile and higher yields, although it requires specialized equipment for handling hydrogen gas under pressure.

Development of Novel and Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods for aromatic phosphine oxides. While specific studies on this compound are limited, general advancements in phosphine oxide synthesis can be adapted.

One promising green approach is the use of photocatalysis. rsc.org Photoinduced reactions can often be carried out under mild conditions, using visible light as a renewable energy source and avoiding the need for harsh reagents. For instance, the radical difunctionalization of acetylene (B1199291) to form C2-linked phosphine compounds showcases a metal-free and atom-economical approach that could inspire new routes to aromatic phosphine oxides. rsc.org

Solvent-free and catalyst-free reactions are also at the forefront of green synthetic chemistry. These methods reduce waste and simplify purification processes. For example, the hydrophosphorylation of ketones with secondary phosphine oxides has been achieved without solvents or catalysts, demonstrating the potential for cleaner synthesis of related phosphorus compounds.

Furthermore, advancements in catalytic systems, such as the use of ligand-free iridium catalysts for the regioselective aromatic hydrogenation of phosphine oxide scaffolds, offer pathways to new phosphine ligands and could be explored for the selective reduction of the dinitro precursor. novartis.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the initial C-P bond formation and the subsequent reduction step are critical.

For the synthesis of the dinitro precursor via electrophilic substitution, the choice of Lewis acid catalyst, solvent, temperature, and reaction time are all important variables. A screening of catalysts and solvents can lead to improved yields and selectivity, minimizing the formation of unwanted isomers.

In the reduction of bis(3-nitrophenyl)phenylphosphine oxide, the choice of reducing agent and reaction conditions significantly impacts the outcome. For iron-based reductions, controlling the pH and temperature is essential to ensure complete reduction without side reactions. In catalytic hydrogenation, the catalyst loading, hydrogen pressure, temperature, and solvent all need to be optimized to achieve high conversion and selectivity.

The table below summarizes key parameters that can be optimized for the conventional synthesis of this compound.

| Step | Parameter to Optimize | Potential Impact |

| Synthesis of Dinitro Precursor | Lewis Acid Catalyst | Affects reaction rate and selectivity. |

| Solvent | Influences solubility of reactants and reaction kinetics. | |

| Temperature | Higher temperatures may be needed but can lead to side reactions. | |

| Reaction Time | Ensures complete conversion of starting materials. | |

| Reduction of Dinitro Precursor | Reducing Agent (e.g., Fe, H₂/Pd-C) | Determines reaction conditions and work-up procedure. |

| Solvent | Affects reaction rate and product solubility. | |

| Temperature | Controls the rate of reduction. | |

| pH (for Fe reduction) | Crucial for the efficiency of the iron-based reduction. | |

| Hydrogen Pressure (for hydrogenation) | Higher pressure can increase the reaction rate. |

Preparation and Characterization of Precursors and Key Intermediates for this compound Synthesis

The characterization of bis(3-nitrophenyl)phenylphosphine oxide and the final product, this compound, is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for elucidating the structure of these compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For the dinitro precursor, characteristic peaks for the nitro group (NO₂) and the phosphoryl group (P=O) would be expected. In the final diamine product, the disappearance of the nitro group peaks and the appearance of peaks corresponding to the amino group (N-H) would be observed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain information about their fragmentation patterns.

Melting Point: The melting point is a useful physical property for assessing the purity of the synthesized compounds.

The table below lists the key compounds involved in the synthesis and their common characterization methods.

| Compound | Chemical Name | Role | Key Characterization Techniques |

| PhP(O)Cl₂ | Phenylphosphonic dichloride | Precursor | NMR, IR |

| C₁₈H₁₂N₂O₅P | Bis(3-nitrophenyl)phenylphosphine oxide | Intermediate | NMR, IR, MS, Melting Point |

| C₁₈H₁₆N₂OP | This compound | Final Product | NMR, IR, MS, Melting Point |

Considerations for Scalable Synthesis and Process Development of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety: The synthesis involves potentially hazardous reagents and reactions. For instance, the use of flammable solvents and high-pressure hydrogenation necessitates robust safety protocols and specialized equipment. A thorough risk assessment should be conducted for each step of the process.

Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal are major economic drivers. The selection of inexpensive and readily available starting materials is crucial. Optimizing reaction conditions to maximize yield and minimize reaction time can significantly reduce production costs.

Waste Reduction and Environmental Impact: A key aspect of modern process development is minimizing the environmental footprint. This involves selecting greener solvents, reducing the number of synthetic steps, and developing efficient methods for catalyst recycling and waste treatment. The principles of green chemistry should be integrated into the process design from an early stage.

Purification and Product Quality: The purity of the final diamine monomer is critical for its application in polymerization. The scalable purification method, such as crystallization or distillation, must be efficient and capable of consistently producing a high-purity product.

Process Control and Automation: For large-scale production, implementing process control systems and automation can improve consistency, reduce human error, and enhance safety. Continuous monitoring of key reaction parameters can ensure that the process operates within the optimal window.

By addressing these considerations, a robust and sustainable manufacturing process for this compound can be developed to meet the demands of the polymer industry.

Fundamental Reaction Pathways and Mechanistic Studies of this compound

The reactivity of this compound is primarily dictated by its constituent functional groups: the aromatic amine groups, the phosphoryl moiety, and the aromatic rings themselves. Understanding the behavior of each of these components is crucial for designing synthetic routes to new materials.

Reactions Involving Aromatic Amine Functionalities

The two primary amine groups (-NH2) attached to the phenyl rings are highly reactive sites, susceptible to a variety of electrophilic substitution and condensation reactions. libretexts.orgslideshare.net These reactions are fundamental to modifying the properties of the parent molecule.

Aromatic amines are known to be highly reactive towards electrophilic aromatic substitution, often leading to multiple substitutions. libretexts.org The amino group is a strong activating and ortho/para-directing substituent. libretexts.org To control this reactivity and avoid over-substitution or undesirable side reactions like oxidation, the amino group can be "protected" by acetylation. This process involves reacting the amine with acetic anhydride (B1165640) to form an acetanilide, which tempers the activating influence of the amino group. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org

Common reactions involving the aromatic amine functionalities include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to modify the electronic properties and solubility of the resulting polymers. slideshare.netntu.edu.tw

Alkylation and Arylation: Primary aromatic amines can react with alkyl halides to form mono-, di-, and tri-alkylated products. Arylation can be achieved by heating with aryl halides under pressure. slideshare.net

Diazotization: Reaction with nitrous acid (HNO2) at low temperatures (0–5 °C) forms a diazonium salt. libretexts.org These salts are highly versatile intermediates that can be converted into a wide range of functional groups, including -OH, -I, and others, through reactions like the Sandmeyer reaction. libretexts.orglibretexts.org This pathway is significant for introducing substituents that are not easily incorporated through direct electrophilic substitution.

Aza-Michael Addition: Aromatic amines can act as nucleophiles in Michael addition reactions, though they are generally considered poor nucleophiles. The reaction rate can be influenced by the choice of solvent, with polar protic solvents often promoting the reaction. researchgate.net

The nucleophilicity of the amine is a key factor in these reactions. Electron-donating groups on the aromatic ring increase nucleophilicity, while electron-withdrawing groups decrease it. researchgate.net The inherent electron-withdrawing nature of the phosphoryl group in this compound likely influences the reactivity of the amine groups.

Reactivity at the Central Phosphoryl Moiety

The phosphoryl group (P=O) is a key functional component of this compound. The phosphorus-oxygen double bond is highly polarized, with the oxygen atom being electron-rich and the phosphorus atom being electron-deficient. This polarity governs the reactivity of this moiety.

One of the most significant reactions involving the phosphoryl group is its reduction to a phosphine. Various reducing agents, including silanes, boranes, and metal hydrides, can accomplish this transformation. ntu.edu.sg The resulting phosphines are valuable as ligands for transition metal catalysts. ntu.edu.sg

The P=O bond can also be cleaved under certain conditions. For instance, treatment of arylphosphine oxides with a sodium hydride-iodide composite can lead to dearylation, where a phenyl or other aryl group is cleaved from the phosphorus atom. ntu.edu.sg This process generates a sodium phosphinite intermediate, which can then be reacted with various electrophiles, such as alkyl halides, to synthesize unsymmetrical tertiary phosphine oxides. ntu.edu.sg

The reactivity of the phosphoryl group is also influenced by the substituents attached to the phosphorus atom. The presence of the phenyl and dianiline groups in this compound will modulate the electronic properties of the phosphorus center and, consequently, its reactivity.

Functionalization and Modification of Aromatic Ring Systems

The phenyl and aminophenyl rings of this compound are susceptible to electrophilic aromatic substitution (SEAr). nih.gov The amino groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. libretexts.org The phenyl group attached to the phosphorus atom can also undergo electrophilic substitution, although it is less activated than the aminophenyl rings.

Late-stage functionalization of C-H bonds is a powerful strategy for modifying complex molecules like this compound. nih.gov This approach avoids the need for pre-functionalized starting materials. Metal-catalyzed C-H functionalization, often employing palladium catalysts, has emerged as a versatile tool for introducing a wide range of functional groups onto aromatic rings. nih.gov

The introduction of substituents onto the aromatic rings can significantly alter the physical and chemical properties of the molecule, including its solubility, thermal stability, and electronic characteristics. This is a key strategy in the development of new materials based on the this compound scaffold.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives and analogues with tailored properties. These efforts are primarily focused on exploring substituted versions of the parent molecule and incorporating it into larger, more complex systems.

Exploration of Substituted Dianiline Phosphine Oxides

A major area of research involves the synthesis of substituted dianiline phosphine oxides. This can be achieved by starting with substituted anilines in the initial synthesis of the phosphine oxide or by post-synthesis modification of the parent this compound molecule.

The synthesis of novel soluble aromatic polyamides containing triphenylamine (B166846) units, for example, has been accomplished by preparing a diamine monomer, N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine, and subsequently polymerizing it with various aromatic dicarboxylic acids. ntu.edu.tw This approach highlights how modifications of the aniline (B41778) portion of similar structures can lead to polymers with desirable properties like high thermal stability and good solubility. ntu.edu.tw

The synthesis of substituted thiocarbamide-aniline derivatives from protected 3-chloroaniline (B41212) demonstrates another route to functionalized anilines that could be incorporated into phosphine oxide structures. gsconlinepress.com These derivatives are valuable as building blocks for heterocyclic compounds. gsconlinepress.com

| Derivative Type | Synthetic Strategy | Potential Properties | Reference |

| Aromatic Polyamides | Polycondensation of a modified dianiline with dicarboxylic acids | High thermal stability, good solubility, film-forming capability | ntu.edu.tw |

| Thiocarbamide Derivatives | Reaction of a protected aniline with thiophosgene | Precursors for heterocyclic synthesis, potential biological activity | gsconlinepress.com |

| Substituted Dianilines | C-C coupling reactions | Modified electronic and photophysical properties | mdpi.com |

Incorporation into Heterocyclic Systems

The amine functionalities of this compound serve as excellent handles for the construction of heterocyclic rings. This allows for the integration of the phosphine oxide moiety into a variety of heterocyclic frameworks, leading to novel compounds with potentially interesting biological or material properties.

The synthesis of 1,3-benzoazaphosphole analogues, five-membered heterocyclic compounds containing both phosphorus and nitrogen, is another relevant area. nih.gov Although challenges exist due to the air and water instability of some phosphorus compounds, the development of robust synthetic methods is a key research goal. nih.gov

| Heterocyclic System | Synthetic Approach | Significance | Reference |

| Quinazolinones | Reaction of an amino-thioxo-quinazolinone with electrophiles | Formation of condensed heterocyclic systems | researchgate.net |

| Phenylazo Thiophenes | Derivatization of aminothiophene precursors | Creation of novel dye molecules and materials with potential antimicrobial activity | researchgate.net |

| Benzoazaphospholes | Cyclization of functionalized phosphine intermediates | Access to novel P,N-containing heterocycles with potential applications in materials science and medicinal chemistry | nih.gov |

Investigations into Reaction Mechanisms and Transition State Analysis

Detailed investigations into the reaction mechanisms and transition state analysis for this compound are not present in the currently accessible scientific literature. Such studies are crucial for understanding the precise steps involved in its chemical transformations, including the energy barriers and the geometry of transient species.

No specific kinetic studies or reaction rate data for reactions involving this compound could be located. To perform such an analysis, researchers would typically monitor the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst, solvent) to determine the rate law and calculate rate constants. This empirical data is fundamental for optimizing reaction conditions and understanding the factors that influence the speed of a reaction.

The elucidation of reaction intermediates and pathways for this compound remains an unexplored area of research. Identifying transient species that form during a reaction is often accomplished through a combination of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and computational modeling. This information is vital for constructing a complete mechanistic picture of a chemical process. For instance, in the context of polymerization, understanding the formation of oligomeric intermediates would be key to controlling the properties of the final polymer. Without dedicated studies, any proposed pathway for the reactions of this compound would be purely theoretical.

This compound as a Ligand in Metal Coordination Chemistry

The molecular structure of this compound, featuring a central phosphoryl group (P=O) and two aniline functionalities, suggests its potential as a versatile ligand in coordination chemistry. The key donor sites are the hard oxygen atom of the phosphoryl group and the two softer nitrogen atoms of the amine groups. This combination of hard and soft donor atoms could allow for coordination to a wide range of metal centers.

Analysis of Monodentate, Bidentate, and Polydentate Coordination Modes

Based on its structure, this compound could exhibit several coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center through a single donor atom. Coordination via the phosphoryl oxygen is highly probable, especially with hard metal ions, due to the oxygen's high electronegativity. This is a common coordination mode for phosphine oxide ligands. rsc.org Alternatively, monodentate coordination through one of the aniline nitrogen atoms could occur, particularly with softer transition metals. For instance, ligands containing phosphine and N-H functional groups have been shown to coordinate solely through the phosphorus atom in a κ¹-P mode. d-nb.info

Bidentate Coordination: The ligand possesses the structural framework to act as a bidentate chelating or bridging ligand.

Chelating (P,N) Mode: The ligand could coordinate to a single metal center using the phosphoryl oxygen and one of the aniline nitrogens. This would form a six-membered chelate ring, which is generally stable.

Bridging (N,N') Mode: The two aniline groups could bridge two different metal centers. This mode is common for ligands with two distinct donor groups.

Polydentate/Bridging Coordination: In polynuclear complexes, the ligand could act as a tridentate ligand, coordinating through the phosphoryl oxygen and both nitrogen atoms to one or more metal centers, potentially leading to the formation of coordination polymers. The flexibility of the phenyl rings would influence the feasibility of such coordination modes. Ligands with multiple donor sites have been shown to form complex polynuclear structures. researchgate.net

Chelation Effects and Stability of Metal Complexes Formed with this compound

The formation of a chelate ring when this compound binds in a bidentate (P,N) fashion would be expected to enhance the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable entropic change upon coordination. The combination of a hard phosphoryl oxygen and a softer amine nitrogen in the chelate ring could provide additional stability through complementary binding to specific metal ions, according to the principles of Hard and Soft Acids and Bases (HSAB). The development of polydentate ligands is a central feature of modern chemistry, as the chelate effect they confer yields strong and stable chelation. nih.gov

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound

While no specific syntheses involving this compound are documented in the reviewed literature, general methods for the synthesis of transition metal and lanthanide complexes with related phosphine oxide and aminophosphine (B1255530) ligands are well-established.

Transition Metal Complexes

The synthesis of transition metal complexes with phosphine-containing ligands is typically achieved by reacting a metal precursor, such as a metal halide or acetate, with a stoichiometric amount of the ligand in a suitable solvent. mdpi.comnih.gov For this compound, a typical synthesis might involve the following general procedure:

Reaction: A solution of a transition metal salt (e.g., PdCl₂, PtCl₂, RhCl₃) is reacted with this compound in a solvent like dichloromethane, acetonitrile (B52724), or ethanol. d-nb.infomdpi.com

Isolation: The resulting complex, if solid, can be isolated by filtration. If soluble, the product can be precipitated by adding a non-polar solvent like hexane (B92381) or obtained by evaporating the solvent. d-nb.info

Characterization: The structure of the resulting complexes would be elucidated using techniques such as ³¹P{¹H} NMR, ¹H NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The ³¹P NMR chemical shift upon coordination is a key indicator of complex formation. mdpi.com

Table 1: Expected Coordination Parameters for a Hypothetical Transition Metal Complex This table is predictive and based on data from analogous phosphine ligand complexes.

| Parameter | Expected Value/Observation | Rationale/Comparison |

|---|---|---|

| Coordination Geometry | Square Planar (e.g., Pd(II), Pt(II)), Octahedral (e.g., Rh(III)) | Common geometries for these metal ions. d-nb.infolibretexts.org |

| ³¹P NMR Shift | Downfield shift upon coordination | Confirmation of P-metal bond formation. mdpi.com |

| IR ν(P=O) Shift | Shift to lower wavenumber upon coordination | Indicates coordination via the phosphoryl oxygen. |

| IR ν(N-H) Shift | Shift upon coordination or H-bonding | Indicates involvement of the amine group in bonding or secondary interactions. d-nb.info |

Lanthanide and Actinide Complexes

The hard nature of the phosphoryl oxygen atom in this compound makes it a promising candidate for coordinating with hard Lewis acidic lanthanide (Ln) and actinide (An) ions. While no specific complexes with this ligand have been reported, studies on analogous N-(diphenylphosphoryl)benzamide and other phosphine oxide ligands demonstrate this affinity. rsc.orgbohrium.comfunctmaterials.org.ua

Synthesis: Lanthanide complexes are often synthesized by reacting a lanthanide nitrate (B79036) or chloride salt with the ligand in a solvent like acetonitrile or an alcohol. rsc.orgbohrium.commdpi.com The resulting complexes can often be isolated as crystalline solids.

Structural Features: Lanthanides typically exhibit high coordination numbers (often 8, 9, or 10). nih.govresearchgate.net In a hypothetical [Ln(this compound)ₓ(NO₃)₃] complex, the ligand would likely coordinate in a monodentate fashion through the phosphoryl oxygen, with nitrate anions also binding to the metal to satisfy its coordination sphere. rsc.orgfunctmaterials.org.ua The amine groups might remain uncoordinated or participate in hydrogen bonding.

Actinide vs. Lanthanide Selectivity: In the context of nuclear fuel reprocessing, ligands that can selectively bind to minor actinides over lanthanides are of great interest. This selectivity often arises from subtle differences in bonding, such as a higher degree of covalency in the actinide-ligand bonds compared to the corresponding lanthanide bonds. While not studied for this compound, related phenanthroline-diamide ligands have been investigated for this purpose. mdpi.com

Reactivity and Potential Catalytic Activity of this compound Metal Complexes

The reactivity and catalytic potential of metal complexes are profoundly influenced by the ligand framework. Although no studies on the catalytic activity of this compound complexes were found, the behavior of complexes with related phosphine ligands allows for informed speculation.

Metal-phosphine complexes are mainstays in homogeneous catalysis, used in reactions like C-C and C-N cross-coupling. nih.gov Palladium complexes with aminomethylphosphine ligands, for example, have shown high activity as catalysts for the Heck reaction. researchgate.net

Table 2: Potential Catalytic Applications for Metal Complexes of this compound This table is predictive and based on catalytic activities of analogous complexes.

| Catalytic Reaction | Potential Metal Center | Rationale |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Palladium-phosphine complexes are well-known catalysts for this C-C bond formation. The amine groups could influence catalyst stability and activity. |

| Heck Coupling | Palladium (Pd) | The combination of phosphine and nitrogen donors in ligands has been shown to be effective in Heck catalysis. researchgate.net |

| Amidation Reactions | Various (e.g., using P(III) compounds) | Phosphorus compounds themselves can catalyze the formation of amides. ucj.org.ua Metal complexes could offer enhanced selectivity. |

| Hydrogenation | Rhodium (Rh), Iridium (Ir) | Complexes of these metals with phosphine ligands are classic hydrogenation catalysts. |

The presence of the redox-active aniline moieties and the phosphoryl group could also lead to interesting reactivity. For instance, diarylamido/bis(phosphine) pincer ligands can be non-innocent, participating directly in redox processes, which can modulate the reactivity of the metal center. nsf.gov Similar reactivity might be accessible for complexes of this compound.

The performed searches yielded general information on the broader topics of phosphine ligands, their use in catalysis, and the principles of ligand exchange and redox reactions in metal complexes. However, none of the retrieved scientific literature or databases contained specific studies, data, or discussions pertaining to metal complexes of this compound.

Therefore, it is not possible to generate an article that focuses solely on the chemical compound “this compound” as requested by the user, due to the lack of available research findings on this specific molecule within the public domain of scientific literature.

Table of Compound Names Mentioned

Since no specific compounds involving this compound could be discussed, a table of compounds cannot be generated.

Applications in Materials Science and Polymer Chemistry Utilizing 3,3 Phenylphosphoryl Dianiline

Utilization of 3,3'-(Phenylphosphoryl)dianiline as a Monomer in Polymer Synthesis

As a difunctional aromatic diamine, this compound serves as a key monomer (an A₂-type monomer) in the synthesis of various classes of polymers. Its primary role is to react with complementary difunctional monomers (B₂-type), such as aromatic dianhydrides or dicarboxylic acids (or their more reactive diacid chloride derivatives), to construct long-chain macromolecules. ntu.edu.twresearchgate.net The presence of the bulky, non-planar phenylphosphoryl group [(C₆H₅)P=O] between the two aniline (B41778) units is critical, as it disrupts the regular packing of polymer chains, which can improve the solubility and processability of otherwise intractable aromatic polymers like polyimides and polyamides. lew.roresearchgate.net

The synthesis of polymers using this compound proceeds via step-growth polymerization, specifically through polycondensation reactions. ntu.edu.tw In this mechanism, the polymer chain grows stepwise by the reaction between the functional groups of the monomers. ntu.edu.tw For instance, when reacting with a dicarboxylic acid, the amine groups of this compound form amide linkages, producing a polyamide and eliminating water as a byproduct.

A common and effective method for this is the Yamazaki-Higashi phosphorylation reaction, which uses a phosphite-based condensing agent to facilitate the polyamidation at moderate temperatures (around 100-115 °C). nih.govscispace.com Alternatively, a low-temperature solution polycondensation can be employed, where the more reactive diacid chloride is used instead of the dicarboxylic acid, reacting with the diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). ntu.edu.twnih.gov

When this compound is reacted with a tetracarboxylic dianhydride, the polymerization occurs in a two-stage process. researchgate.netresearchgate.net

Poly(amic acid) Formation: The first stage involves a polyaddition reaction between the diamine and dianhydride at room temperature in a polar aprotic solvent. This opens the anhydride (B1165640) rings to form a soluble, high-molecular-weight poly(amic acid) precursor. researchgate.netnih.gov

Imidization: The second stage is the cyclodehydration of the poly(amic acid) to form the final, thermally stable polyimide. This can be achieved either by heating the precursor film at high temperatures (thermal imidization) or by using chemical dehydrating agents at room temperature (chemical imidization). researchgate.netresearchgate.net

To fine-tune the properties of the final material, this compound is frequently used as a comonomer in copolymerization. By strategically combining it with other diamines, researchers can create copolyimides and copolyamides with a tailored balance of properties such as solubility, thermal resistance, and mechanical strength. researchgate.netresearchgate.net For example, copolymerizing an otherwise insoluble polyimide system with a monomer known to enhance solubility, like this compound, can render the final copolymer soluble and processable. researchgate.net This approach allows for the creation of materials suitable for specific applications where properties must be precisely controlled.

The synthesis of block copolymers is another advanced strategy. By creating polymer chains with distinct blocks, for instance, a rigid block and a flexible block, materials with unique phase-separated morphologies and combined properties like toughness and high strength can be achieved. nih.govnih.gov

Furthermore, this compound-based polymers serve as excellent organic matrices for hybrid polymeric materials. These hybrids are formed by integrating inorganic components into the polymer structure. The phosphorus moiety in the monomer unit can enhance the interaction and compatibility between the organic polymer and inorganic fillers (e.g., silica (B1680970), clay, or carbon nanotubes), leading to materials with synergistic properties. For instance, hyperbranched polyamides with a triphenyl phosphine (B1218219) oxide structure, similar to that in this compound, have been used as additives to modify commodity plastics like nylon-6, resulting in improved mechanical performance. researchgate.net

Fabrication and Performance Evaluation of Advanced Materials Incorporating this compound Scaffolds

The incorporation of the this compound scaffold is a key strategy for developing advanced materials, particularly high-performance polymers that can withstand extreme conditions.

Polymers derived from this compound are classified as high-performance polymers due to their exceptional thermal stability and inherent flame retardancy. ntu.edu.twlew.ro

Thermal Stability: The rigid aromatic backbone combined with the stable phenylphosphoryl group results in polymers with high glass transition temperatures (Tg), often in the range of 250–400 °C, and excellent thermal stability. ntu.edu.twresearchgate.netresearchgate.net Thermogravimetric analysis (TGA) typically shows that these polymers are stable up to 500 °C, with 10% weight loss temperatures often exceeding 530 °C in an inert atmosphere. ntu.edu.twresearchgate.net

Inherent Flame Retardancy: The phosphorus atom in the polymer backbone acts as a built-in flame retardant. techniques-ingenieur.fr During exposure to flame, the phosphorus-containing units promote a condensed-phase mechanism of flame retardancy. uj.ac.za They facilitate the formation of a thick, stable layer of char on the polymer's surface. This char acts as an insulating barrier, shielding the underlying material from heat and oxygen, and reduces the release of flammable volatile compounds into the gas phase, thereby suppressing combustion. techniques-ingenieur.frgoogle.com This is a significant advantage over using additive-type flame retardants, which can leach out over time or negatively affect the polymer's mechanical properties. The effectiveness of such polymers is often measured by the Limiting Oxygen Index (LOI), with values for phosphorus-containing polyimides often exceeding 38%, indicating excellent flame resistance. researchgate.net

| Property | Typical Value Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 290 - 420 °C | Indicates the upper temperature limit for structural applications. |

| 10% Weight Loss Temperature (TGA) | > 530 °C | Measures thermal stability and resistance to decomposition. |

| Limiting Oxygen Index (LOI) | > 38 % | Quantifies inherent flame retardancy; higher values mean better resistance to burning. |

| Tensile Strength | 72 - 153 MPa | Shows the material's ability to withstand pulling forces. |

| Tensile Modulus | 1.4 - 2.3 GPa | Measures the material's stiffness or resistance to elastic deformation. |

The excellent thermal and flame-retardant properties of polymers derived from this compound make them ideal matrix resins for advanced composite and nanocomposite materials. When reinforced with high-strength fibers like carbon or glass, the resulting composites exhibit superior strength-to-weight ratios and can maintain their mechanical integrity at elevated temperatures, making them suitable for aerospace and automotive applications.

In nanocomposites, fillers such as layered silicates (clays), silica nanoparticles, or carbon nanotubes are dispersed within the this compound-based polymer matrix. The phosphorus groups can improve the interfacial adhesion between the polymer and the nanofiller, leading to more effective load transfer and enhanced properties. The incorporation of these nanofillers can further improve mechanical strength, barrier properties, and dimensional stability. For example, blending a hyperbranched polyamide containing a similar triphenyl phosphorus structure into nylon-6 has been shown to significantly enhance the mechanical properties of the resulting composite material. researchgate.net

Aromatic polyimides are a leading class of materials for fabricating membranes used in gas separation and other filtration technologies. researchgate.netresearchgate.net The performance of these membranes is governed by a trade-off between permeability (how fast a gas passes through) and selectivity (the ability to separate one gas from another). capes.gov.br The structure of this compound is particularly advantageous for this application.

The bulky, three-dimensional phenylphosphoryl group acts as a "strut" that disrupts the efficient packing of the polymer chains. lew.ro This disruption increases the fractional free volume (FFV) within the polymer matrix—the microscopic voids between chains. A higher FFV generally leads to higher gas permeability because it provides more pathways for gas molecules to diffuse through the membrane. researchgate.net At the same time, the inherent rigidity of the aromatic backbone helps maintain the size and distribution of these free volume elements, which is crucial for preserving high selectivity. titech.ac.jp Therefore, polyimides synthesized from this compound are promising candidates for creating membranes with an attractive combination of high permeability and high selectivity, particularly for challenging gas separations such as CO₂/CH₄ and O₂/N₂. capes.gov.brnih.gov

| Gas Pair | Typical Selectivity (α) | Target Application |

|---|---|---|

| O₂ / N₂ | ~ 4 - 7 | Nitrogen generation from air |

| H₂ / N₂ | > 100 | Hydrogen recovery |

| CO₂ / CH₄ | ~ 30 - 55 | Natural gas sweetening |

| H₂ / CH₄ | > 150 | Syngas processing |

Role of this compound in the Development of Functional Materials

This compound is a versatile chemical compound that serves as a crucial building block in the synthesis of high-performance polymers. Its unique structure, which incorporates a phosphorus-containing group and two reactive amine functionalities, imparts a combination of desirable properties to the resulting materials. These properties include enhanced thermal stability, inherent flame retardancy, and specific optoelectronic characteristics. Consequently, this diamine is extensively utilized in the creation of a wide range of functional materials tailored for advanced applications in materials science and polymer chemistry.

Photoactive and Optoelectronic Material Applications

The integration of this compound into polymer backbones, particularly in polyimides and polyamides, has led to the development of novel photoactive and optoelectronic materials. The presence of the phenylphosphine (B1580520) oxide group, along with other structural modifications, influences the optical and electronic properties of these polymers, making them suitable for various light-emitting and electronic applications.

Polyimides synthesized from diamines containing phosphine oxide moieties, such as this compound, have been investigated for their potential in optoelectronic devices. These materials often exhibit good transparency and a high refractive index, which are critical for applications in optical waveguides and other light-guiding structures. researchgate.nettitech.ac.jp For instance, fluorinated polyimides derived from phosphine oxide-containing diamines have demonstrated low optical loss and controllable refractive indices, essential characteristics for components in optical communication systems. titech.ac.jp The incorporation of fluorine and phosphine oxide groups can lead to polyimides with low birefringence, a property that is highly desirable for minimizing signal distortion in optical applications. scispace.com

Furthermore, polymers containing triphenylamine (B166846) or carbazole (B46965) units, which can be prepared using diamines like this compound, are known for their electroactive properties. These materials can undergo reversible electrochemical oxidation, which is accompanied by distinct color changes, making them suitable for electrochromic devices. researchgate.net The photoluminescence of such polymers is another area of interest, with research exploring their use in light-emitting diodes (LEDs) and other display technologies. The specific chemical environment provided by the this compound unit can influence the emission and absorption spectra of the resulting polymers, allowing for the tuning of their photoactive properties.

Table 1: Optical Properties of Polyimides Incorporating Phosphine Oxide Moieties

| Polymer System | Refractive Index | Birefringence | Optical Loss (dB/cm) | Curing Temperature (°C) |

|---|---|---|---|---|

| 6FDA/TFDB | 1.514 - 1.521 | 0.008 | 0.7 @ 0.63 µm | 350 |

| PMDA/TFDB | - | 0.123 | - | - |

Data sourced from multiple studies on fluorinated and phosphine-oxide-containing polyimides for illustrative purposes. titech.ac.jp

Design of Sensor Technologies (Non-Biological)

The unique chemical structure of this compound and its derivatives makes them valuable components in the design of non-biological sensor technologies. The lone pair of electrons on the nitrogen atoms of the aniline groups, as well as the polar phosphine oxide group, can act as binding sites for various analytes. This interaction can lead to a detectable change in the material's physical or chemical properties, such as its fluorescence or electrical conductivity, forming the basis of a sensor.

Polymers and molecular complexes incorporating this compound can be designed to exhibit high sensitivity and selectivity towards specific metal ions or anions. For example, the introduction of specific receptor units alongside the phosphine oxide group can create a cavity that is perfectly sized and chemically suited to bind with a target ion. Upon binding, the electronic structure of the molecule is altered, leading to a change in its photoluminescence (PL) intensity or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response provides a clear signal for the presence of the analyte.

Recent advancements in sensor technology have utilized materials with all-optical readouts, where changes in photoluminescence intensity upon exposure to a chemical environment serve as the sensor signal. researchgate.net Materials based on III-nitride nanostructures, for instance, show changes in their visible-light photoluminescence when exposed to gases like hydrogen (H₂), nitrogen dioxide (NO₂), and ozone (O₃), or to changes in the pH of aqueous solutions. researchgate.net While not directly employing this compound, this principle of using changes in photoluminescence for sensing is applicable to polymers derived from it. The development of such "optochemical" transducers avoids the need for electrical wiring at the point of measurement, making them suitable for harsh environments. researchgate.net

Table 2: Examples of Non-Biological Sensing Applications

| Target Analyte | Sensing Principle | Potential Polymer Backbone |

|---|---|---|

| Metal Cations | Fluorescence Quenching/Enhancement | Polyimides, Polyamides |

| Anions | Colorimetric/Fluorometric Change | Schiff base polymers |

| Gaseous Molecules (e.g., NO₂, O₃) | Photoluminescence Intensity Change | III-Nitride Nanostructures (illustrative) |

This table represents potential applications based on the functional groups present in this compound and general principles of chemical sensing. researchgate.net

Contribution to Materials with Enhanced Thermal or Flame Retardancy (as a building block)

A significant application of this compound is its use as a reactive building block to impart enhanced thermal stability and flame retardancy to polymers. specificpolymers.com The incorporation of phosphorus atoms into the polymer backbone is a well-established strategy for creating flame-retardant materials. researchgate.net When polymers containing this compound are exposed to high temperatures, the phosphorus-containing groups promote the formation of a stable char layer on the material's surface. mdpi.com This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatile products into the gas phase, thereby inhibiting the combustion cycle. mdpi.com

Polyamides and poly(amide-imide)s synthesized with this compound have demonstrated excellent thermal properties. doi.orgkpi.uamdpi.com These polymers typically exhibit high glass transition temperatures (Tg) and high temperatures for 10% weight loss (T10), indicating their ability to maintain structural integrity at elevated temperatures. researchgate.netkpi.ua For example, poly(amide-imide)s have shown T10 values ranging from 460 to 522 °C with char yields at 800 °C in a nitrogen atmosphere exceeding 59%, highlighting their flame-retardant characteristics. researchgate.net Similarly, aromatic polyamides with bulky groups and ether linkages have shown decomposition temperatures for 10% weight loss between 490 and 535 °C in nitrogen. mdpi.com

The use of this compound as a reactive flame retardant offers advantages over additive flame retardants. specificpolymers.com Because it is covalently bonded into the polymer chain, it is less likely to leach out over time, ensuring permanent flame retardancy and avoiding potential environmental and health concerns associated with some additive types. pinfa.eu This approach is part of a broader trend towards developing halogen-free flame retardants to meet stricter safety and environmental regulations. mdpi.comspecialchem.com

Table 3: Thermal Properties of Polymers Incorporating Phosphorus-Containing Diamines

| Polymer Type | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Char Yield at 800°C (N₂) (%) |

|---|---|---|---|

| Poly(amide-imide)s | >150 | 460 - 522 | >59 |

| Poly(amide-imide)s (TBTPP-based) | 240 - 278 | 454 - 484 | >46 |

| Aromatic Polyamides (Xanthene-based) | 236 - 298 | 490 - 535 | - |

| Polyimides (Asymmetric) | 330 - 363 | 436 - 500 | - |

Data compiled from various studies on high-performance polymers. researchgate.netresearchgate.netkpi.uamdpi.com

Advanced Characterization Methodologies for 3,3 Phenylphosphoryl Dianiline and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for the detailed analysis of 3,3'-(Phenylphosphoryl)dianiline and its analogs. These techniques probe the interaction of molecules with electromagnetic radiation, yielding a wealth of information about their chemical bonds, atomic connectivity, and electronic nature.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy provides key information about the characteristic vibrational modes of the P=O, N-H, C-N, and aromatic C-H bonds. asianpubs.org

The IR spectrum of an aniline (B41778) derivative typically shows N-H stretching vibrations in the range of 3300-3500 cm⁻¹. asianpubs.org The P=O stretching vibration is a strong and characteristic absorption band that is sensitive to the electronic environment of the phosphorus atom. Aromatic C-H stretching vibrations are generally observed in the region of 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear between 1400 and 1600 cm⁻¹. derpharmachemica.com The C-N stretching vibrations can also be identified, providing further confirmation of the molecular structure. asianpubs.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental IR bands. asianpubs.orgderpharmachemica.com

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| P=O | Stretching | 1140 - 1310 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1360 |

| N-H | Bending | 1550 - 1650 |

Data compiled from various sources discussing vibrational frequencies of related compounds. asianpubs.orgderpharmachemica.comkarazin.uaarxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound and its derivatives, ¹H, ¹³C, and ³¹P NMR are particularly informative. rsc.org

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons on the phenyl and aniline rings, as well as for the amine (NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons can reveal the substitution pattern on the rings. researchgate.netchemicalbook.com The integration of the signals corresponds to the relative number of protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of aromatic carbons, carbons bonded to nitrogen, and carbons in the phenyl group attached to phosphorus. rsc.orgcore.ac.ukrsc.orgresearchgate.net

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds. huji.ac.ilorganicchemistrydata.orgoxinst.com It provides a direct probe of the phosphorus atom's chemical environment. The chemical shift of the ³¹P signal in this compound and its derivatives is characteristic of the pentavalent phosphine (B1218219) oxide group and can be influenced by the nature of the substituents on the aromatic rings. rsc.orgresearchgate.net

Table 2: Representative NMR Data for Aniline and Related Structures

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons (Aniline) | 6.5 - 7.5 researchgate.net |

| ¹H | Amine Protons (Aniline) | 3.5 - 4.5 |

| ¹³C | Aromatic Carbons (Aniline) | 115 - 150 researchgate.net |

| ³¹P | Phosphine Oxides | -10 - 50 rsc.orgorganicchemistrydata.orgresearchgate.net |

Note: The exact chemical shifts for this compound will depend on the specific solvent and experimental conditions. znaturforsch.comnih.govconicet.gov.arspectrabase.compitt.edumdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique provides insights into the electronic structure and conjugation of this compound and its derivatives. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy molecular orbitals (π* orbitals). The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of auxochromic groups like the amino group. osti.govjcchems.com The photophysical properties, including fluorescence and phosphorescence, can also be investigated, which is particularly relevant for applications in materials science. nih.govresearchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. unimi.it In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. nih.gov The fragmentation pattern, which results from the breakup of the molecular ion into smaller charged fragments, can provide valuable clues about the molecule's structure. libretexts.orgslideshare.netlibretexts.orgslideshare.net Common fragmentation pathways for such compounds may involve the loss of the phenyl group, aniline moieties, or other small neutral molecules. sphinxsai.com

Diffraction Methods for Solid-State Structure Determination

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed. rsc.orgresearchgate.netmdpi.comresearchgate.net For this compound and its derivatives, this technique can precisely determine the geometry around the phosphorus center, the orientation of the phenyl and anilino groups, and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine groups. researchgate.net This information is crucial for understanding the packing of molecules in the solid state and how this influences the material's bulk properties.

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. It is extensively used to identify crystalline phases, determine phase purity, and gain insights into the crystal structure of a material. tricliniclabs.com For a crystalline compound like this compound, PXRD provides a unique "fingerprint" based on its distinct crystal lattice. researchgate.net

When a beam of X-rays is directed at a powdered crystalline sample, the X-rays are scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in a crystal, the scattered X-rays interfere constructively only at specific angles, governed by Bragg's Law (nλ = 2d sinθ). nih.gov The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern consists of a series of peaks, where the position (2θ angle) and intensity of each peak are characteristic of the material's crystal structure. ucmerced.edu

The analysis of a PXRD pattern for this compound can confirm its crystalline nature, as opposed to an amorphous solid which would produce a broad, featureless halo. nih.gov Each peak in the pattern corresponds to a specific set of crystal planes (hkl), and its d-spacing (interplanar distance) can be calculated from the peak position. By comparing the experimental pattern to a database or a calculated pattern, the specific polymorphic form of the compound can be identified. researchgate.netnih.gov Furthermore, the presence of impurity peaks would indicate that the sample is not phase-pure.

Below is a representative table of PXRD data that could be obtained for a crystalline sample of this compound.

Table 1: Illustrative PXRD Data for Crystalline this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.2 | 7.25 | 80 |

| 15.8 | 5.60 | 100 |

| 17.1 | 5.18 | 65 |

| 21.0 | 4.23 | 90 |

| 24.5 | 3.63 | 75 |

| 26.0 | 3.42 | 50 |

This table is for illustrative purposes and represents typical data for an organic crystalline compound.

Advanced Microscopic and Surface Analysis Techniques (Relevant for Derived Materials)

While PXRD is ideal for bulk crystalline materials, advanced microscopic and surface analysis techniques are indispensable for characterizing materials derived from this compound. When this compound is used as a monomer or building block for polymers, composites, or nanostructures, techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) become crucial for understanding morphology, nanoscale features, and surface topography.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. It works by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons. These electrons are then detected to form an image that reveals detailed information about the surface topography and composition.

For materials derived from this compound, such as polyimides or other polymers, SEM is used to investigate features like:

Surface Texture: Revealing whether a surface is smooth, rough, porous, or granular.

Particle/Fiber Morphology: Determining the shape, size, and size distribution of particles or the diameter and uniformity of fibers. researchgate.net

Fracture Surfaces: Examining the cross-section of a fractured material to understand its internal structure and failure mechanisms.

For example, if this compound were used to synthesize a polyimide fiber, SEM could be employed to analyze the fiber's surface for defects and to measure its diameter, as shown in the hypothetical data below.

Table 2: SEM Morphological Analysis of a Polyimide Fiber Derived from this compound

| Observed Feature | Description | Measurement/Observation |

| Fiber Diameter | The average diameter of the spun fibers. | 500 nm ± 50 nm |

| Surface Morphology | The texture and features on the fiber surface. | Generally smooth and uniform surface with occasional striations along the fiber axis. |

| Cross-Section | The shape of the fiber when cut perpendicularly. | Circular and dense, with no evidence of large voids. |

| Structural Integrity | The presence of any breaks, cracks, or defects. | Fibers are continuous with no visible fractures. |

This table is for illustrative purposes.

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material forms an image that reveals detailed information about the sample's morphology, crystal structure, and composition at the atomic level. mdpi.com

TEM is particularly relevant for the characterization of nanostructures, such as nanoparticles, nanotubes, or nanocomposites, derived from this compound-based materials. nih.gov Key applications include:

Nanoparticle Analysis: Directly imaging the size, shape, and distribution of nanoparticles. researchgate.net

Internal Structure: Visualizing the internal morphology of composite materials, such as the dispersion of nanofillers within a polymer matrix.

Crystallinity: Using Selected Area Electron Diffraction (SAED), TEM can produce diffraction patterns from nanoscale regions, allowing for the determination of the crystalline nature of individual nanoparticles or domains. researchgate.net

Table 3: TEM Analysis of Nanoparticles Derived from a this compound-based Polymer

| Parameter | Technique | Finding |

| Particle Size | Bright-Field Imaging | Average particle diameter of 80 nm. |

| Particle Shape | Bright-Field Imaging | Predominantly spherical morphology. |

| Dispersion | Bright-Field Imaging | Good dispersion within the matrix with minimal agglomeration. |

| Crystallinity | Selected Area Electron Diffraction (SAED) | Diffuse rings in the SAED pattern indicate an amorphous structure. |

This table is for illustrative purposes.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a material's surface. nih.gov An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographic map. nih.gov

For materials derived from this compound, especially in the form of thin films, AFM is invaluable for quantitative analysis of surface topography. researchgate.net It can be used to:

Measure Surface Roughness: Quantify the smoothness of a film with high precision. nih.gov

Visualize Nanoscale Features: Image domains, grain boundaries, and other surface features that are not resolvable by SEM. researchgate.net

Characterize Film Growth: Monitor the evolution of surface morphology during film deposition or processing.

AFM analysis provides key quantitative parameters such as the root-mean-square (RMS) roughness and the average roughness (Ra).

Table 4: AFM Surface Roughness Data for a Thin Film Derived from a this compound Copolymer

| Parameter | Description | Value |

| Scan Area | The size of the surface area analyzed. | 3 µm x 3 µm |

| RMS Roughness (Rq) | The root mean square average of the height deviations. | 1.8 nm |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 1.4 nm |

| Peak-to-Valley Height (Rz) | The difference between the highest and lowest points on the surface. | 12.5 nm |

This table is for illustrative purposes and represents typical data for a smooth polymer film.

Computational and Theoretical Investigations of 3,3 Phenylphosphoryl Dianiline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 3,3'-(Phenylphosphoryl)dianiline, DFT studies, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to calculate key molecular properties. nih.govnih.govnih.gov These calculations would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net Other properties, such as dipole moments, polarizability, and thermodynamic parameters (enthalpy, entropy), can also be determined, offering a comprehensive profile of the molecule's physical characteristics. jmaterenvironsci.com

Ab Initio Methods for High-Level Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to some DFT functionals, often at a greater computational cost. researchgate.net For this compound, these high-level calculations would be used to obtain more accurate energies and to validate the results from DFT studies. They are particularly valuable for calculating precise electronic properties and for studying systems where electron correlation effects are significant.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. scielo.org.mx A smaller gap generally indicates higher reactivity and lower stability. The spatial distribution of these orbitals would also reveal the most probable sites for electrophilic and nucleophilic attacks on the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. For this compound, an MD simulation would model the molecule's dynamic behavior, such as the rotation around its flexible bonds. This analysis is crucial for understanding the range of shapes (conformations) the molecule can adopt and their relative stabilities. Furthermore, MD simulations can model interactions between this compound and other molecules, such as solvents or other monomers in a polymer matrix, providing insight into solubility, mixing behavior, and the forces governing its condensed-phase properties.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic signatures. For this compound, theoretical spectra can be calculated and compared with experimental data for validation.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their intensities. Comparing these calculated spectra with experimental ones helps to confirm the molecule's structure and assign specific vibrational modes to functional groups. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts are invaluable for interpreting experimental NMR data and assigning signals to specific atoms within the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. This helps in understanding the molecule's color and photochemical properties.

Reaction Mechanism Studies and Transition State Analysis

Computational methods can elucidate the pathways of chemical reactions. For the synthesis or subsequent reactions of this compound, computational studies could map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and its structure and energy calculated. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Application of Chemoinformatics and Machine Learning in this compound Research

The integration of chemoinformatics and machine learning has revolutionized chemical research, offering powerful tools for designing and understanding complex molecules. researchgate.net In the context of this compound, these computational approaches provide a framework for accelerating its synthesis and exploring its potential as a scaffold for new materials. By leveraging vast datasets of chemical reactions and molecular properties, machine learning models can predict synthetic pathways and forecast material characteristics, guiding experimental efforts toward more efficient and targeted outcomes. nih.gov

Retrosynthesis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. mit.edu It involves deconstructing a target molecule into simpler, commercially available precursors. mit.eduneurips.cc Computer-Aided Synthesis Planning (CASP) has become an invaluable tool for chemists, using algorithms to navigate the immense space of possible chemical reactions. mit.educhemrxiv.org

Modern approaches to retrosynthesis are increasingly driven by machine learning and artificial intelligence. nih.govnih.gov These systems are often trained on large databases of known reactions, learning the underlying patterns of chemical transformations. researchgate.net For a target molecule like this compound, a retrosynthesis algorithm would identify key bonds that can be disconnected to yield simpler synthons. The primary disconnections for this molecule would likely involve the phosphorus-nitrogen (P-N) and phosphorus-carbon (P-C) bonds.

Machine learning models, particularly those based on graph neural networks or transformer architectures, analyze the molecular structure to identify the most probable reaction centers. neurips.cc The process can be broken down into two main steps: 1) identifying a strategic bond disconnection in the target molecule and 2) generating the corresponding reactants for the proposed transformation. neurips.cc Algorithms like Monte Carlo tree search are then often employed to explore the vast number of potential synthetic routes, evaluating each path based on criteria such as reaction viability, step count, and the availability of starting materials. chemrxiv.org

For this compound, a machine learning model might propose the following retrosynthetic disconnections, ranked by predicted feasibility.

Table 1: Predicted Retrosynthetic Disconnections for this compound using a Hypothetical Machine Learning Model

| Rank | Disconnection Bond | Precursors (Starting Materials) | Reaction Type |

| 1 | P-N (Phosphorus-Nitrogen) | Dichlorophenylphosphine oxide and 3-Aminophenol | Nucleophilic Substitution |

| 2 | P-C (Phosphorus-Carbon) | Diphenylphosphine oxide and 3-Nitroaniline (followed by reduction) | Ullmann Condensation / Buchwald-Hartwig Amination |

| 3 | C-N (Carbon-Nitrogen) | Phenylphosphine (B1580520) and 1-Bromo-3-nitrobenzene (followed by reduction) | Palladium-catalyzed Amination |

This data-driven approach allows chemists to consider a diverse set of synthetic strategies, potentially uncovering more efficient or novel routes that might be overlooked in a manual analysis. chemrxiv.org The models can also be designed to prioritize greener synthetic routes by considering factors like atom economy and solvent toxicity. chemrxiv.org

Beyond synthesis, machine learning is a powerful tool for designing new materials based on a core molecular structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov